molecular formula C10H14BrN B12973163 1-(3-Bromo-5-methylphenyl)propan-1-amine

1-(3-Bromo-5-methylphenyl)propan-1-amine

Cat. No.: B12973163
M. Wt: 228.13 g/mol
InChI Key: IXIGCVOOLZVJGR-UHFFFAOYSA-N
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Description

Contextualization within Arylalkane and Amine Chemical Space

1-(3-Bromo-5-methylphenyl)propan-1-amine is classified as an arylalkylamine. This designation arises from its core structure, which features an amine group attached to an alkyl chain that is, in turn, bonded to an aromatic ring. The "aryl" portion is the 3-bromo-5-methylphenyl group, and the "alkylamine" portion is the propan-1-amine side chain. This arrangement makes it a chiral primary amine, as the carbon atom to which the amine group and the phenyl ring are attached is a stereocenter.

The presence of both an aromatic ring and an amine group imparts a dual chemical character to the molecule. The phenyl ring is susceptible to electrophilic aromatic substitution, while the amine group provides basicity and nucleophilicity. The interplay of these functionalities is a key aspect of its chemical behavior.

Importance of Brominated Aromatic Amines as Synthetic Intermediates and Scaffolds

Brominated aromatic amines are highly valuable intermediates in organic synthesis. The bromine atom, a halogen, serves as a versatile functional handle. It can be readily transformed into a variety of other functional groups through reactions such as cross-coupling (e.g., Suzuki, Heck, Sonogashira), lithiation, or Grignard reagent formation. chemimpex.com This allows for the construction of more complex molecular architectures.

The amine group is also of great significance, particularly in the synthesis of biologically active compounds and pharmaceuticals. chemimpex.com It can be acylated, alkylated, or used to form various nitrogen-containing heterocycles. The combination of a bromine atom and an amine group on an aromatic scaffold provides chemists with a powerful tool for molecular design and synthesis. For instance, 3-Bromo-5-methylaniline hydrochloride, a closely related precursor, is recognized for its role in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com

Structural Features and IUPAC Nomenclature Principles relevant to this compound

The systematic name for the compound, this compound, is derived following the rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is identified as the longest carbon chain containing the principal functional group, which in this case is the amine, making it a "propan-1-amine".

The substituents on this propane (B168953) chain are then identified and numbered. The phenyl group is located at the first carbon of the propane chain, hence "1-(...phenyl)". The substituents on the phenyl ring itself are indicated by numbers, with the point of attachment to the propane chain being position 1. The bromine and methyl groups are located at positions 3 and 5, respectively, leading to the "3-Bromo-5-methylphenyl" prefix.

Interactive Data Tables

Below are data tables for the target compound and a closely related precursor, 3-Bromo-5-methylaniline. The data for the target compound is predicted due to the limited availability of experimental data in the public domain, while the data for the precursor is from established sources.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3
Exact Mass227.031 g/mol
Monoisotopic Mass227.031 g/mol
Topological Polar Surface Area26 Ų
Heavy Atom Count12
Complexity159

Table 2: Properties of 3-Bromo-5-methylaniline

PropertyValueSource
CAS Number74586-53-1 nih.gov
Molecular FormulaC7H8BrN nih.gov
Molecular Weight186.05 g/mol nih.gov
IUPAC Name3-bromo-5-methylaniline nih.gov
Boiling Point254.5 °C (predicted)
Melting Point39-41 °C
Density1.45 g/cm³ (predicted)

Detailed Research Findings

While specific research focused solely on this compound is not widely available in published literature, its synthesis can be inferred from established organic chemistry methodologies. A plausible synthetic route would involve the reductive amination of the corresponding ketone, 1-(3-bromo-5-methylphenyl)propan-1-one.

Reductive amination is a powerful and widely used method for the synthesis of amines. pressbooks.pubmasterorganicchemistry.com This two-step, one-pot process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pressbooks.pubmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the initial ketone but will readily reduce the intermediate imine. masterorganicchemistry.com

The starting ketone, 1-(3-bromo-5-methylphenyl)propan-1-one, could be synthesized via a Friedel-Crafts acylation of 1-bromo-3-methylbenzene with propanoyl chloride or propanoic anhydride (B1165640).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10H,3,12H2,1-2H3

InChI Key

IXIGCVOOLZVJGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)Br)N

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromo 5 Methylphenyl Propan 1 Amine and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 1-(3-Bromo-5-methylphenyl)propan-1-amine molecule from readily available starting materials through a concise sequence of reactions.

Multistep syntheses provide a robust and controlled pathway to the target compound. A common strategy begins with a commercially available substituted toluene (B28343) derivative, which undergoes a series of transformations to introduce the necessary functional groups.

A plausible and effective multistep route commences with 3-bromotoluene (B146084). The synthesis proceeds via a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the propiophenone (B1677668) side chain. This reaction yields the key intermediate, 3-bromo-5-methylpropiophenone. The final step involves the conversion of the ketone group into the primary amine. This is typically achieved through reductive amination, where the ketone reacts with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride) to form the desired this compound.

An alternative, though less direct, pathway could involve the initial nitration of a toluene derivative, followed by bromination and subsequent reduction of the nitro group to an amine. However, controlling the regioselectivity of these electrophilic aromatic substitution reactions can be challenging.

StepStarting MaterialReagentsIntermediate/ProductReaction Type
13-BromotoluenePropionyl chloride, AlCl₃3-Bromo-5-methylpropiophenoneFriedel-Crafts Acylation
23-Bromo-5-methylpropiophenoneNH₄OAc, NaBH₃CNThis compoundReductive Amination

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. A prominent one-pot strategy for synthesizing primary amines like the title compound involves the reduction of a corresponding nitroalkene. mdma.ch

This process starts with the Henry condensation of 3-bromo-5-methylbenzaldehyde (B1341060) with nitroethane, often catalyzed by a base, to form the β-nitro alcohol intermediate. This intermediate is typically not isolated but is directly dehydrated to yield the conjugated nitroalkene, 1-(3-bromo-5-methylphenyl)-1-nitropropene. researchgate.net The subsequent reduction of this nitroalkene in the same reaction vessel affords the saturated primary amine. wikipedia.org Various reducing agents can be employed for this transformation, including catalytic hydrogenation or metal-based reductions. mdma.chwikipedia.org This one-pot approach provides a convergent route to the final product from simple precursors. Another one-pot procedure involves the iridium-catalyzed reductive amination of a carbonyl compound with a nitro compound, where the nitro group is reduced in situ before the amination occurs. nih.gov

Functional Group Interconversions Towards the Amine Moiety

These strategies focus on transforming a precursor molecule that already possesses the core 3-bromo-5-methylphenylpropyl skeleton into the desired amine.

The catalytic reduction of a nitro group is a fundamental and widely used transformation in the synthesis of amines. rsc.orgmdpi.comnih.gov In the context of synthesizing this compound, the key precursor is the α,β-unsaturated nitro compound, 1-(3-bromo-5-methylphenyl)-1-nitropropene.

This reduction specifically targets both the nitro group and the alkene double bond to yield the saturated amine. Catalytic hydrogenation is the most common method, employing catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org Other reducing systems, like iron in acidic media or sodium borohydride (B1222165) in the presence of a catalyst, are also effective. wikipedia.orgresearchgate.net Continuous flow hydrogenation processes are also gaining prominence for their efficiency and safety in reducing nitroaromatic compounds. nih.gov

PrecursorCatalyst/ReagentReductantKey FeaturesReference
1-(3-bromo-5-methylphenyl)-1-nitropropenePalladium-on-carbon (Pd/C)H₂ gasCommonly used, high efficiency for reducing both nitro and alkene groups. wikipedia.org
1-(3-bromo-5-methylphenyl)-1-nitropropeneRaney NickelH₂ gasAlternative to palladium, effective for nitro group reduction. wikipedia.org
1-(3-bromo-5-methylphenyl)-1-nitropropeneIron (Fe)Acid (e.g., HCl, Acetic Acid)Classical method, cost-effective. wikipedia.org
NitroaromaticsPd on glass wool (Pd@GW)NaBH₄ or H₂High conversion in aqueous flow systems at room temperature. researchgate.net

The transformation of a carbonyl group is a pivotal step in many synthetic routes to amines. The relevant precursor for this compound is the acyl intermediate, 3-bromo-5-methylpropiophenone. While the Clemmensen reduction converts a carbonyl group into a methylene (B1212753) (alkane) group using zinc amalgam and hydrochloric acid, it is not suitable for synthesizing an amine from a ketone. annamalaiuniversity.ac.inwikipedia.orgbyjus.com

The correct transformation of the ketone intermediate into the target primary amine is achieved through reductive amination. This process involves the reaction of the ketone with an amine source, typically ammonia or its equivalent, to form an imine intermediate in situ. This imine is then immediately reduced to the corresponding amine. Common reagents for this one-pot conversion include a combination of ammonium acetate (B1210297) and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly effective for converting ketones into primary amines.

Strategies for Aryl Ring Functionalization

Once the core structure of this compound is synthesized, the aromatic ring itself can be further modified to create a diverse range of analogues. The presence of the bromine atom provides a versatile handle for various cross-coupling reactions. organic-chemistry.org

Palladium-catalyzed reactions are particularly powerful tools for this purpose. nih.gov For instance, the Suzuki coupling reaction can be used to replace the bromine atom with a variety of aryl, heteroaryl, or alkyl groups by reacting the compound with an appropriate boronic acid or boronic ester. researchgate.net Similarly, the Buchwald-Hartwig amination allows for the introduction of a new nitrogen-based substituent at the bromine position. Other transition-metal-catalyzed reactions can introduce cyano, alkyne, and other functional groups. organic-chemistry.org Furthermore, late-stage C-H activation strategies offer advanced methods for functionalizing other positions on the aromatic ring, although this can be complicated by the directing effects of the existing substituents. acs.org

Reaction TypeCoupling PartnerCatalyst System (Example)Resulting Functional GroupReference
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₃PO₄)Aryl group researchgate.net
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, Ligand (e.g., BINAP)Amino group (-NR₂) organic-chemistry.org
Sonogashira CouplingTerminal alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalystAlkynyl group (-C≡C-R) ub.edu
Heck CouplingAlkenePd catalyst, BaseVinyl group organic-chemistry.org

Electrophilic Aromatic Substitution for Bromination

The introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of the target compound and is typically achieved through electrophilic aromatic substitution (EAS). fiveable.memasterorganicchemistry.com This class of reactions involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. fiveable.meyoutube.com For the bromination of an aromatic compound like toluene or its derivatives, a bromine molecule (Br₂) is used in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). masterorganicchemistry.compressbooks.pub

The directing effects of the substituents already present on the aromatic ring are crucial for determining the position of bromination. For a precursor like m-toluidine (B57737) or m-cresol, the methyl group is an ortho-, para-director, while the other group's directing effect will also influence the final position of the incoming bromine atom. To achieve the desired 3-bromo-5-methyl substitution pattern, the choice of starting material and the order of reactions are critical.

Synthesis of Brominated Aromatic Precursors (e.g., from acetophenones or related derivatives)

The synthesis of the target amine often begins with a commercially available or synthetically prepared brominated aromatic precursor. A common strategy involves the bromination of a substituted acetophenone. For instance, the synthesis of a related compound, 1-(3-Bromo-5-methylphenyl)propan-2-one, can be achieved by the bromination of 1-(5-methylphenyl)propan-2-one using N-bromosuccinimide (NBS) in a solvent like acetonitrile.

Another key precursor is 3-bromo-5-methylphenol, which can be prepared from 3-bromotoluene through a one-pot C-H activation/borylation/oxidation sequence. nih.gov This method avoids the isolation of intermediates and provides the desired phenol (B47542) in high yield. nih.gov Similarly, brominated propiophenones are valuable intermediates. The synthesis of 2-bromo-3'-methylpropiophenone, for example, can be accomplished by reacting 3'-methylpropiophenone (B1582660) with bromine in methylene chloride. chemicalbook.com

The following table summarizes the synthesis of a relevant brominated precursor.

Precursor ProductStarting MaterialReagentsYieldReference
1-(3-Bromo-5-methylphenyl)propan-2-one1-(5-methylphenyl)propan-2-oneN-bromosuccinimide (NBS), acetonitrile85-95%
2-Bromo-3'-methylpropiophenone3'-methylpropiophenoneBromine, methylene chloride59% chemicalbook.com
3-Bromo-5-methylphenol3-bromotolueneC-H activation/borylation/oxidation reagentsHigh nih.gov

Carbon-Carbon Bond Formation for the Propane (B168953) Chain Elaboration

Alkylation and Acylation Strategies (e.g., Friedel-Crafts reactions)

To construct the propane chain on the brominated aromatic ring, Friedel-Crafts reactions are a primary method. libretexts.org Friedel-Crafts acylation involves reacting the aromatic compound with an acyl halide (like propanoyl chloride) or an anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com This reaction introduces a ketone functional group, for example, forming 3-bromo-5-methylpropiophenone from 1-bromo-3-methylbenzene. The acyl group is a deactivating, meta-directing group, which must be considered in multi-step syntheses. libretexts.org

An alternative to direct acylation is the use of Grignard reagents. For instance, a Grignard reagent can be prepared from an aryl bromide (like m-methoxybromobenzene) and magnesium, which then reacts with a nitrile, such as propionitrile, followed by hydrolysis to yield a propiophenone derivative. google.com This method was used to synthesize 3-methoxypropiophenone with a high yield and purity. google.com

The resulting ketone from these acylation strategies serves as a crucial intermediate for the subsequent introduction of the amine group.

Amination Reactions to Construct the Propan-1-amine Linkage

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com This process involves two main transformations in one pot: the formation of an imine or iminium ion from a ketone (like 3-bromo-5-methylpropiophenone) and an amine (such as ammonia or an ammonium salt), followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

A key advantage of reductive amination is that it avoids the multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com Several reducing agents can be employed for this purpose. While sodium borohydride (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred. masterorganicchemistry.com These milder reducing agents can selectively reduce the iminium ion in the presence of the starting ketone, leading to higher yields of the desired amine. masterorganicchemistry.com The reaction of 3-bromo-5-methylpropiophenone with ammonia followed by reduction would yield the target compound, this compound.

Amine-Exchange Reactions utilizing Mannich Bases

The Mannich reaction provides another route to aminoalkylated compounds. thermofisher.com It is a three-component condensation reaction between a compound with an active hydrogen (like an acetophenone), an aldehyde (often formaldehyde), and a primary or secondary amine. gijash.comnih.gov The product is a β-amino-carbonyl compound known as a Mannich base. thermofisher.comgijash.com

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. gijash.com The ketone then enolizes and its enol form acts as a nucleophile, attacking the electrophilic iminium ion to form the new carbon-carbon bond, resulting in the Mannich base. gijash.com These bases are valuable synthetic intermediates. thermofisher.comresearchgate.netnih.gov Although typically producing β-amino ketones, modifications and subsequent reactions of Mannich bases can be envisioned to access structures like the target propan-1-amine, potentially through elimination and reduction sequences or other transformations. Studies have explored the synthesis of various Mannich bases from acetophenones using different anilines and aldehydes, catalyzed by ionic liquids or other catalysts. researchgate.netnih.gov

The following table summarizes different catalysts used in Mannich reactions involving acetophenones.

Acetophenone DerivativeAmineAldehydeCatalystReference
Acetophenone/4-IodoacetophenoneSubstituted AnilinesBenzaldehydeDiethanolammonium chloroacetate researchgate.netnih.gov
Acetophenonep-Toluidinep-ChlorobenzaldehydeEtAlCl₂ gijash.com

N-Alkylation Approaches with Halogenated Propane Derivatives

N-alkylation represents a fundamental method for the formation of carbon-nitrogen bonds. In the context of synthesizing analogues of the target compound, this approach typically involves the reaction of a primary or secondary amine with a halogenated propane derivative. This reaction is a type of nucleophilic aliphatic substitution where the amine acts as the nucleophile, displacing a halide from the alkyl chain. wikipedia.org

The general reaction is complicated by the fact that the newly formed secondary or tertiary amine product is also nucleophilic and can react further with the alkylating agent. wikipedia.org This can lead to a mixture of products, including di- and tri-alkylated amines, and even quaternary ammonium salts if a tertiary amine is alkylated (a process known as the Menshutkin reaction). wikipedia.org

To achieve selective mono-alkylation, chemists often employ specific strategies such as using a large excess of the starting amine to favor the primary reaction or utilizing protecting groups. Industrially, related processes include the reaction of ammonia with 1,2-dichloroethane (B1671644) to produce ethylenediamine (B42938). wikipedia.org For laboratory-scale synthesis, while direct alkylation with ammonia or primary amines can be low-yielding for producing primary amines, it remains a viable route, particularly for generating tertiary amines where overalkylation is not a concern. wikipedia.org

Table 1: Key Features of N-Alkylation with Halogenated Propane Derivatives

FeatureDescriptionReference
Reaction Type Nucleophilic Aliphatic Substitution wikipedia.org
Reactants An amine (e.g., ammonia, primary/secondary amine) and an alkyl halide (e.g., 1-halopropane) wikipedia.org
Primary Challenge Polyalkylation due to the nucleophilicity of the amine product wikipedia.org
Industrial Analogy Synthesis of ethylenediamine from ammonia and 1,2-dichloroethane wikipedia.org

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen a dramatic increase in the use of advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. These methods are particularly relevant for constructing complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for aryl bond formation)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki. mdpi.comjocpr.com These reactions offer powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. jocpr.com

The Suzuki-Miyaura reaction is a prominent example, typically used to form C-C bonds by coupling an organoboron compound (like a boronic acid) with an organohalide. mdpi.comjocpr.com In a potential synthesis of the target compound's scaffold, a Suzuki reaction could be employed to construct the substituted benzene (B151609) ring itself before the addition of the aminopropyl chain. The use of potassium trifluoroborate salts in Suzuki-Miyaura type couplings is noted for its utility in synthesizing arylethylamine scaffolds from stable, solid aminomethyltrifluoroborate salts and (chloromethyl)aryls. frontierspecialtychemicals.com

For the direct formation of the C-N bond, the Buchwald-Hartwig amination is the preeminent Pd-catalyzed method. This reaction couples an amine with an aryl halide or pseudohalide and has become an extremely general technology for preparing aromatic amines. nih.gov The development of specialized ligands has been crucial in expanding the scope and reliability of these reactions, allowing for the coupling of even primary alkylamines. nih.govnih.gov These methods are widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to the prevalence of the arylamine motif. nih.gov

Table 2: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameBond FormedKey ReactantsSignificanceReference
Suzuki-Miyaura Coupling Carbon-CarbonOrganoboron compound + OrganohalideSynthesis of biaryls and complex aryl scaffolds. mdpi.comjocpr.com mdpi.comjocpr.com
Buchwald-Hartwig Amination Carbon-NitrogenAmine + Aryl halide/pseudohalideGeneral and widely used for synthesizing arylamines. nih.gov nih.gov
Heck Reaction Carbon-CarbonAlkene + Aryl halideArylation or alkylation of olefins. jocpr.com jocpr.com
Negishi Coupling Carbon-CarbonOrganozinc compound + OrganohalideFrequently used in industrial processes. mdpi.com mdpi.com

C-H Activation Methodologies for Aryl Functionalization

C-H functionalization is a powerful and atom-economical strategy that enables the direct conversion of otherwise unreactive C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. nih.govacs.org This approach is at the forefront of modern synthetic innovation.

For the synthesis of aryl amine structures, C-H activation can be envisioned in several ways. One approach involves the direct arylation of an existing amine. For instance, methods combining nickel and photoredox catalysis have been developed for the functionalization of α-amino C-H bonds with aryl halides to generate benzylic amines. researchgate.net Another strategy involves the direct functionalization of the arene's C-H bond. Transition metal catalysis can selectively convert a C-H bond on an aromatic ring into a C-metal bond, which can then undergo further reactions to install the desired functional group. nih.gov

Mechanisms for these transformations are diverse. For example, palladium catalysis can proceed through various cycles, including Pd(0)/Pd(II) or Pd(II)/Pd(IV) pathways, to achieve C-H arylation. acs.org Research has also shown that simple additives like amine bases can unexpectedly switch a conventional cross-coupling reaction into a para-selective C-H functionalization pathway. nih.gov These cutting-edge methods offer novel retrosynthetic disconnections for complex targets.

Table 3: Selected C-H Activation Strategies for Amine Synthesis

ApproachCatalytic SystemDescriptionReference
α-Amino C-H Arylation Nickel-Photoredox Dual CatalysisDirect coupling of α-amino C-H bonds with aryl halides to form benzylic amines. researchgate.net
Oxidative Povarov Approach Copper(I) BromideIn situ generation of iminium ions from N-aryl amines followed by [4+2] cycloaddition, functionalizing both C(sp³)–H and C(sp²)–H bonds. researchgate.net researchgate.net
Intermolecular Hydride Transfer Metal-FreeA protecting-group-free method for the α-functionalization of cyclic secondary amines via an imine intermediate. nih.gov nih.gov
para-Selective C-H Alkylation Palladium with Base AdditiveBase additives override conventional coupling to enable para-selective C-H functionalization of arenes with benzylic electrophiles. nih.gov nih.gov

Electrocatalytic Synthetic Routes (by analogy with related compounds)

Electrocatalysis offers a sustainable and powerful alternative to traditional chemical synthesis, using electrical potential to drive reactions and often avoiding harsh reagents. rsc.org While a specific electrocatalytic route to this compound is not prominently documented, the synthesis of analogous benzylic amines by such methods highlights the potential of this approach.

Research into the electrocatalytic oxidation of primary benzylic amines, such as benzylamine (B48309), provides mechanistic insight. acs.orgnih.gov These studies often involve the generation of carbon- or nitrogen-centered radical intermediates. nih.gov For example, using a ferrocene-based redox mediator can enable the anaerobic oxidation of benzylamine with high Faradaic efficiency (90%), forming a coupled imine product while suppressing side reactions like hydrolysis. acs.orgnih.gov The mechanism proceeds via a one-electron transfer from the amine to the oxidized mediator, forming a radical cation that can then undergo further transformations. nih.gov

Other work has demonstrated a metal- and oxidant-free electrochemical method for the oxidative coupling of benzylamine, where electricity acts as the "reagent". rsc.org These studies suggest that by reversing the polarity or changing the reaction setup, a reductive amination process could potentially be achieved electrocatalytically. The feasibility of using electricity to mediate the formation of C-N bonds makes this an attractive area for future development in the synthesis of complex amines.

Table 4: Findings in Electrocatalytic Synthesis of Related Amines

Study FocusKey FindingsProposed MechanismReference
Anaerobic Oxidation of Benzylamine Achieved 90% Faradaic efficiency for the coupled imine product using a ferrocene (B1249389) derivative as a redox mediator.EᵣCᵢ′ catalytic process involving a one-electron transfer to form an amine radical cation. nih.gov acs.orgnih.gov
Metal-Free Oxidative Coupling Electricity serves as the "reagent" to drive the oxidative coupling of benzylamine in an undivided cell.Anodization of the amine to an imine, which is captured by another amine molecule. rsc.org rsc.org

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key site for carbon-carbon and carbon-heteroatom bond formation, as well as for dehalogenation. Its reactivity is influenced by the electronic environment of the benzene ring, which contains both an electron-donating methyl group and an aminoalkyl group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction proceeds through a two-step addition-elimination mechanism where a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion, followed by the loss of the halide ion to restore aromaticity. libretexts.org

For this compound, the substituents are not in the classically activating ortho or para positions relative to the bromine atom. The methyl group and the propan-1-amine group are meta, which has a much weaker influence on the reaction rate. libretexts.org Therefore, direct SNAr reactions are generally unfavorable and would likely require harsh conditions. libretexts.org

However, substitution may proceed through an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate, particularly in the presence of a very strong base like sodium amide (NaNH₂). youtube.comyoutube.com This pathway can lead to a mixture of products as the incoming nucleophile can attack at different positions on the transient triple bond. youtube.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new bonds. rhhz.net These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly common for aryl bromides. nih.gov

The Suzuki reaction, for instance, allows the bromine on this compound to be replaced with a variety of organic substituents by reacting it with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov Other significant cross-coupling reactions applicable to this moiety include Negishi (using organozinc reagents), Stille (using organotin reagents), and Sonogashira (using terminal alkynes) couplings. rhhz.netdoabooks.org These reactions provide a versatile platform for derivatization.

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Reaction NameCoupling PartnerTypical CatalystGeneral Product
Suzuki-MiyauraOrganoboron Reagent (e.g., Ar-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂Biaryl Compound
NegishiOrganozinc Reagent (e.g., Ar-ZnX)Pd(PPh₃)₄, Ni(acac)₂Biaryl Compound
StilleOrganotin Reagent (e.g., Ar-SnBu₃)Pd(PPh₃)₄Biaryl Compound
SonogashiraTerminal Alkyne (e.g., R-C≡CH)PdCl₂(PPh₃)₂, CuIAryl-Alkyne
Buchwald-HartwigAmine (R₂NH)Pd(dba)₂, BINAPAryl-Amine
C-P CouplingPhosphine (B1218219) Reagent (e.g., HP(O)R₂)Pd, Ni, Cu catalystsAryl-Phosphorus Compound

Selective Reductive Debromination Reactions

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful when the bromine atom is employed as a temporary directing or blocking group during synthesis. organic-chemistry.orgthieme-connect.com As a general rule, aryl bromides are more readily reduced than aryl chlorides. organic-chemistry.org

Catalytic hydrogenation is a common method, often utilizing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source under neutral conditions. organic-chemistry.orgthieme-connect.com This method demonstrates good functional group tolerance, allowing for the selective reduction of the C-Br bond in the presence of groups like nitro, cyano, or keto functionalities. organic-chemistry.orgthieme-connect.com

More modern techniques include light-mediated photoredox catalysis, which can achieve the hydrodebromination of unactivated aryl bromides under mild, visible-light conditions. acs.org Another approach involves using micellar nanoreactors in water with a palladium catalyst and a mild hydride source like sodium borohydride (NaBH₄), presenting an environmentally conscious option. nih.gov

Table 2: Selected Methods for Reductive Debromination of Aryl Bromides

MethodReagents/CatalystKey FeaturesReference
Catalytic HydrogenationH₂, Pd/CNeutral conditions, good functional group tolerance. organic-chemistry.org, thieme-connect.com
Photoredox Catalysis[Ir(ppy)₂(dtbbpy)]PF₆, DIPEA, TTMSS, visible lightMild, room temperature, open to air. acs.org
Micellar CatalysisPd[P(t-Bu)₃]₂, NaBH₄, in water with surfactantEnvironmentally responsible, room temperature. nih.gov
Hydride ReductionLiAlH₄, NaBH₄Can require harsher conditions, may have functional group intolerance.

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) on the propyl side chain is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. byjus.com This makes it highly reactive towards a variety of electrophiles, enabling reactions such as acylation, alkylation, and condensation.

Nucleophilic Reactivity in Acylation, Alkylation, and Condensation Reactions

Acylation involves the reaction of the primary amine with acylating agents like acid chlorides or acid anhydrides. byjus.comncert.nic.in This nucleophilic substitution reaction results in the formation of a stable amide. byjus.com The reaction is typically performed in the presence of a base, such as pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Alkylation is the reaction of the amine with an alkyl halide. libretexts.orgwikipedia.org While primary amines are good nucleophiles for this SN2 reaction, a significant challenge is controlling the extent of alkylation. libretexts.orgmasterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form tertiary amines and even quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com This often results in a mixture of products. masterorganicchemistry.com

Condensation reactions occur when the amine reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine (Schiff base) through the elimination of a water molecule. libretexts.org Furthermore, primary amines can undergo self-condensation under certain catalytic conditions (e.g., using a supported copper or palladium photocatalyst) to yield symmetric secondary amines, with ammonia as the only byproduct. rsc.orgchemistryviews.org

Table 3: Nucleophilic Reactions of the Primary Amine Functionality

Reaction TypeReactantProductKey Considerations
AcylationAcid Chloride (R-COCl) or Anhydride ((RCO)₂O)AmideRequires a base (e.g., pyridine) to neutralize acid byproduct. ncert.nic.in
AlkylationAlkyl Halide (R-X)Secondary Amine, Tertiary Amine, Quaternary SaltOver-alkylation is a common issue, leading to product mixtures. masterorganicchemistry.com
Condensation (Imine Formation)Aldehyde or KetoneImine (Schiff Base)Involves the elimination of a water molecule. libretexts.org
Self-CondensationAnother molecule of the primary amineSymmetric Secondary AmineAtom-economical reaction promoted by specific catalysts. rsc.orgchemistryviews.org

Mannich-Type Reactions and Derivative Formation

The Mannich reaction is a three-component condensation that serves as a powerful tool for carbon-carbon bond formation and aminoalkylation. organic-chemistry.orgresearchgate.net The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as a ketone. chemeurope.comlibretexts.org

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the primary amine of this compound and formaldehyde (B43269). libretexts.orgwikipedia.org This iminium ion is then attacked by the enol form of the carbonyl compound, resulting in the formation of a β-amino-carbonyl compound, also known as a Mannich base. chemeurope.comwikipedia.org This reaction provides a direct route to complex derivatives by introducing an aminomethyl group to an active hydrogen compound. researchgate.net

Intramolecular Cyclization Reactions Involving the Amine

The β-arylethylamine structural motif embedded within this compound makes it a prime candidate for intramolecular cyclization reactions to form substituted tetrahydroisoquinolines, a core structure in many alkaloids. acs.orgnih.gov Two of the most significant of these reactions are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org For the title compound, this would proceed via the initial formation of an imine with an aldehyde (e.g., formaldehyde or acetaldehyde), which then protonates to form a reactive iminium ion. This electrophilic ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new six-membered ring. wikipedia.orgdepaul.edu The final step is the restoration of aromaticity through deprotonation. depaul.edu The presence of the methyl group (an activating group) on the phenyl ring facilitates this electrophilic aromatic substitution, while the bromo group (a deactivating group) would hinder it. The cyclization is expected to occur at the carbon ortho to the methyl group and para to the bromo group, as this position is the most sterically accessible and electronically activated.

The Bischler-Napieralski reaction provides another route to a related class of compounds, 3,4-dihydroisoquinolines. wikipedia.org This reaction requires the amine to first be acylated to form an amide (an N-acyl derivative). This amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under reflux conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a nitrilium ion intermediate, which is a potent electrophile. wikipedia.org Subsequent intramolecular electrophilic aromatic substitution, similar to the Pictet-Spengler reaction, leads to the cyclized product. rsc.org The resulting dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline. rsc.org

Cyclization Reaction Precursor Key Intermediate Product Typical Reagents
Pictet-Spengler This compound + Aldehyde/KetoneIminium Ion wikipedia.orgTetrahydroisoquinoline wikipedia.orgProtic or Lewis Acid (e.g., HCl, BF₃·OEt₂) wikipedia.orgdepaul.edu
Bischler-Napieralski N-acyl-1-(3-bromo-5-methylphenyl)propan-1-amineNitrilium Ion wikipedia.org3,4-Dihydroisoquinoline wikipedia.orgDehydrating Agent (e.g., POCl₃, P₂O₅) wikipedia.orgorganic-chemistry.org

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

Diazotization reactions are cornerstone transformations for aromatic primary amines, converting them into highly versatile diazonium salts. vedantu.com While the title compound possesses a primary aliphatic amine, the concept of diazotization is critically relevant to its aromatic core, specifically for transformations of a hypothetical precursor like 3-amino-5-methyl-phenylpropan-1-amine.

The process begins with treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). geeksforgeeks.orgnumberanalytics.com This forms an aryl diazonium salt, where the amino group is converted into an excellent leaving group, dinitrogen gas (N₂). masterorganicchemistry.com

The resulting diazonium salt can undergo a variety of transformations, most notably the Sandmeyer reaction , which uses copper(I) salts as catalysts to replace the diazonium group with a range of nucleophiles. numberanalytics.comwikipedia.org

Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively. geeksforgeeks.org

Using copper(I) cyanide (CuCN) installs a nitrile (cyano) group, which is a valuable precursor for carboxylic acids, amines, and amides. byjus.com

Other variations can introduce hydroxyl, trifluoromethyl, and iodo groups. wikipedia.org

The mechanism of the Sandmeyer reaction is understood to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. wikipedia.orgbyjus.com This generates an aryl radical and nitrogen gas, along with a copper(II) species. The aryl radical then reacts with the halide or pseudohalide from the copper(II) complex to form the final product and regenerate the copper(I) catalyst. wikipedia.org The detection of biaryl byproducts supports this radical-based mechanism. wikipedia.org

Transformations of the Propane Chain

Hydrolysis of Ester or Amide Derivatives (if applicable as a synthetic step)

In multi-step syntheses, functional groups are often protected or are part of a precursor molecule that requires transformation. Amide derivatives of this compound, such as the N-acyl derivatives used in the Bischler-Napieralski reaction, are common intermediates. rsc.org The hydrolysis of these amides back to the parent amine is a fundamental transformation.

This hydrolysis can be achieved under either acidic or basic conditions, typically requiring heat.

Acid-catalyzed hydrolysis: The amide is heated in an aqueous acidic solution (e.g., aq. HCl). The reaction begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine (which is protonated under the acidic conditions to form a non-nucleophilic ammonium salt) yields the carboxylic acid.

Base-promoted hydrolysis: The amide is heated with a strong base like sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate, which then collapses, expelling the amide anion (a poor leaving group). An irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt and the neutral amine.

Mechanistic Investigations of Key Reactions

Elucidation of Catalytic Cycles in Metal-Mediated Processes

The C-Br bond in this compound is a key functional handle for metal-mediated cross-coupling reactions, particularly those catalyzed by palladium. nih.gov Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the site of the bromine atom. These reactions share a common mechanistic framework centered on a palladium catalyst. libretexts.org

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) is as follows: uwindsor.ca

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which reacts with the aryl bromide (this compound). The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation (for Suzuki/Stille): In reactions like the Suzuki coupling, an organoboron compound (R-B(OR)₂) is introduced. In the presence of a base, the organic group (R') is transferred from the boron atom to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups (the original aryl group and the newly transferred R' group) on the palladium(II) center couple together and are eliminated from the metal, forming the final cross-coupled product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Catalytic Cycle Step Description Change in Pd Oxidation State
Oxidative Addition Pd(0) inserts into the Aryl-Bromine bond.0 → +2
Transmetalation Organic group is transferred from an organometallic reagent to Pd(II).+2 → +2
Reductive Elimination Two organic groups couple and detach from Pd, forming the product.+2 → 0

Understanding Regioselectivity in Electrophilic and Nucleophilic Substitutions

The outcome of substitution reactions on the aromatic ring of this compound is governed by the directing effects of the existing bromo and methyl substituents.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), incoming electrophiles are directed to specific positions on the ring. byjus.com

Methyl group (-CH₃): This is an activating group that donates electron density to the ring via an inductive effect. It is an ortho, para-director. chemguide.co.uk

Bromo group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. youtube.com

When both groups are present, their effects are combined. Both direct incoming electrophiles to the positions ortho and para to themselves. The positions available for substitution are C2, C4, and C6 (numbering from the propan-1-amine as C1).

C2: ortho to the methyl group and meta to the bromo group.

C4: para to the bromo group and meta to the methyl group.

C6: ortho to the bromo group and para to the methyl group.

The activating methyl group has a stronger influence than the deactivating bromo group. Therefore, substitution is most likely to occur at positions activated by the methyl group, primarily the ortho (C2) and para (C6) positions relative to it. Steric hindrance from the adjacent propanamine chain might slightly disfavor the C2 position, potentially making the C6 position the most favored site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNA_r_): Nucleophilic aromatic substitution is generally challenging on this ring because it lacks strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group. libretexts.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism, which requires stabilization of a negative intermediate (a Meisenheimer complex). libretexts.org The methyl group is electron-donating, which would destabilize this negative intermediate, making the reaction less favorable. While the bromine atom could act as a leaving group, the conditions required would likely be harsh (e.g., high temperature and pressure with a strong nucleophile). numberanalytics.com

Reaction Mechanisms and Chemical Transformations of 1 3 Bromo 5 Methylphenyl Propan 1 Amine

Role of Amine Bases in Reaction Pathways

The reactivity of the primary amine group in 1-(3-bromo-5-methylphenyl)propan-1-amine is significantly influenced by the presence and nature of amine bases in the reaction medium. These bases can act as catalysts, reagents, or acid scavengers, thereby directing the course of chemical transformations such as N-alkylation and N-acylation.

Amine bases play a crucial role in the chemical transformations of this compound, primarily by facilitating reactions at the nitrogen atom. Their function can be broadly categorized into two main areas: acting as a proton acceptor in various reactions and serving as a catalyst.

A significant challenge in the N-alkylation of primary amines is the propensity for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. This occurs because the product secondary amine is often more nucleophilic than the starting primary amine. nih.govmasterorganicchemistry.com To control the selectivity of these reactions, non-nucleophilic or sterically hindered amine bases are often employed. These bases are capable of neutralizing the acid generated during the reaction without competing with the primary amine as a nucleophile.

One effective strategy to achieve selective mono-N-alkylation involves the use of the hydrobromide salt of the primary amine. In this approach, a controlled amount of a suitable base is used to deprotonate the ammonium salt, liberating the free primary amine in situ for reaction with an alkylating agent. The newly formed, more basic secondary amine is immediately protonated, preventing it from undergoing further alkylation. researchgate.net

The choice of the amine base is critical for the success and selectivity of the N-alkylation reaction. A study on the N-alkylation of benzylamine (B48309) hydrobromide with butyl bromide, a system analogous to the reactions of this compound, highlights the varying efficacy of different bases. researchgate.net

Table 1: Effect of Various Amine Bases on the N-Alkylation of Benzylamine Hydrobromide with Butyl Bromide Reaction Conditions: Benzylamine·HBr (1 eq.), n-butyl bromide (1 eq.), Base (1 eq.), DMF, 20–25 °C, 9-12h. Data sourced from a study on selective N-alkylation of primary amines. researchgate.net

Base Selectivity (Monoalkylation:Dialkylation) Yield of Monoalkylated Product (%)
Triethylamine (B128534) (TEA) 87:9 76
Diisopropylethylamine (DIPEA) 85:12 77
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 75:18 65
Dicyclohexylamine (DCHA) 81:15 73
4-Dimethylaminopyridine (DMAP) 65:25 55

The data indicates that while several amine bases can promote the reaction, triethylamine and diisopropylethylamine (Hünig's base) offer a good balance of yield and selectivity for mono-alkylation under these conditions. researchgate.net The steric hindrance of these bases minimizes their direct participation as nucleophiles.

In N-acylation reactions, where this compound would react with acylating agents like acid chlorides or anhydrides, an amine base such as pyridine (B92270) is commonly used. In this context, the primary role of pyridine is to neutralize the hydrochloric acid (or other acidic byproducts) formed during the reaction. byjus.com This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The general mechanism for N-acylation in the presence of an amine base involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The amine base then deprotonates the resulting positively charged nitrogen, yielding the neutral amide product and the protonated base.

Stereochemical Considerations in the Synthesis and Reactivity of 1 3 Bromo 5 Methylphenyl Propan 1 Amine

Identification of Chiral Centers and Enantiomerism

The molecular structure of 1-(3-bromo-5-methylphenyl)propan-1-amine features a single stereogenic center, also known as a chiral center. This center is the carbon atom bonded to the amino group (-NH2), the 3-bromo-5-methylphenyl group, a propyl group, and a hydrogen atom. The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of a pair of enantiomers: (R)-1-(3-bromo-5-methylphenyl)propan-1-amine and (S)-1-(3-bromo-5-methylphenyl)propan-1-amine.

These enantiomers possess identical physical and chemical properties in an achiral environment but exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors. The spatial arrangement of the four different substituents around the chiral carbon dictates the absolute configuration, designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), according to the Cahn-Ingold-Prelog priority rules.

Table 1: Chiral Center and Enantiomers of this compound

FeatureDescription
Chiral Center The carbon atom at the first position of the propan-1-amine chain, bonded to the amino group, the phenyl ring, the ethyl group, and a hydrogen atom.
Enantiomers (R)-1-(3-bromo-5-methylphenyl)propan-1-amine
(S)-1-(3-bromo-5-methylphenyl)propan-1-amine

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of this compound is crucial for evaluating its specific biological profile. Several strategies can be employed to achieve this, broadly categorized into asymmetric catalysis, and the use of chiral auxiliaries or starting materials from the chiral pool.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral amines, several catalytic methods are prominent:

Catalytic Asymmetric Hydrogenation: The corresponding imine, 1-(3-bromo-5-methylphenyl)propan-1-imine, can be asymmetrically hydrogenated using a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity.

Catalytic Asymmetric Reductive Amination: A ketone, 3-bromo-5-methylpropiophenone, can be reacted with an ammonia (B1221849) source in the presence of a reducing agent and a chiral catalyst. Chiral phosphoric acids or other organocatalysts have proven effective in promoting such transformations with high enantiomeric excess (ee). researchgate.net

Catalytic Asymmetric Transamination: A prochiral ketone can be converted to the desired chiral amine using a transaminase enzyme. These biocatalysts offer high enantioselectivity and operate under mild reaction conditions.

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary can be attached to the nitrogen of the precursor imine, guiding a diastereoselective reduction. Subsequent removal of the auxiliary yields the enantiomerically enriched amine.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For example, a chiral amino acid, such as L-alanine, could be elaborated through a series of chemical transformations to construct the target molecule, preserving the initial stereochemistry.

Table 2: Representative Enantioselective Synthesis Strategies

StrategyPrecursorKey Reagent/CatalystProduct
Asymmetric Hydrogenation 1-(3-bromo-5-methylphenyl)propan-1-imineChiral Rh(I)-phosphine complex, H₂(R)- or (S)-1-(3-bromo-5-methylphenyl)propan-1-amine
Asymmetric Reductive Amination 3-bromo-5-methylpropiophenoneNH₃, H₂, Chiral Phosphoric Acid(R)- or (S)-1-(3-bromo-5-methylphenyl)propan-1-amine
Chiral Auxiliary 3-bromo-5-methylpropiophenoneChiral phenylethylamine, reduction, auxiliary removal(R)- or (S)-1-(3-bromo-5-methylphenyl)propan-1-amine

Diastereoselective Transformations

While this compound itself does not have diastereomers, it can be a substrate in reactions that generate a new chiral center, leading to the formation of diastereomeric products. The stereochemistry of the starting amine can significantly influence the stereochemical outcome of these reactions.

For example, the acylation of the amine with a racemic chiral carboxylic acid would result in the formation of two diastereomeric amides. These diastereomers will have different physical properties (e.g., melting point, solubility, chromatographic retention times) and can often be separated by standard techniques like column chromatography.

Furthermore, if the enantiomerically pure amine is used in a reaction that creates a new stereocenter, such as an aldol-type reaction after conversion to a corresponding enamine, the existing chiral center can direct the formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

Separation and Analysis of Enantiomers and Diastereomers

The ability to separate and analyze stereoisomers is fundamental to stereoselective synthesis and the determination of enantiomeric purity.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful and widely used techniques for the separation of enantiomers. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP), which is a solid support that has a chiral selector immobilized on its surface.

Chiral HPLC: The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. mdpi.com These complexes have different stabilities, leading to different retention times for the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including primary amines. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is crucial for optimizing the separation. chromatographyonline.com

Chiral SFC: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com It often provides faster separations and higher efficiency compared to HPLC for certain classes of compounds. The use of co-solvents and additives is also critical for achieving good resolution. chromatographyonline.com

For the analysis of this compound, a method would be developed using a suitable polysaccharide-based CSP. The enantiomeric excess (ee) of a synthesized sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 3: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesCommon Stationary Phases
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. mdpi.comBroad applicability, well-established methods. mdpi.comPolysaccharide derivatives (cellulose, amylose), Pirkle-type, cyclodextrins.
Chiral SFC Similar to HPLC but with a supercritical fluid mobile phase.Faster separations, lower viscosity, "greener" solvent. chromatographyonline.comSimilar to HPLC, with specific optimization for SFC conditions.

Spectroscopic Methods for Absolute Configuration Assignment

The unambiguous assignment of the absolute configuration of chiral molecules such as this compound is a critical step in stereoselective synthesis and pharmaceutical development. Spectroscopic techniques, particularly those sensitive to chirality, provide powerful tools for this purpose. These methods rely on the differential interaction of chiral molecules with polarized light or the formation of diastereomeric species that can be distinguished by standard spectroscopic techniques. The primary methods employed for the absolute configuration determination of chiral amines include Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique has emerged as a highly reliable method for determining the absolute configuration of chiral molecules in solution, as it does not require crystallization or chemical derivatization. bath.ac.uknist.gov The VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms and, therefore, provides a unique fingerprint of a specific enantiomer.

The process involves measuring the experimental VCD spectrum of the analyte and comparing it to the theoretical spectrum calculated for one of the enantiomers (e.g., the (R)-enantiomer). researchgate.net Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to predict the VCD spectrum. nih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. bldpharm.com Conversely, if the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as the opposite enantiomer.

For a molecule like this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the molecule, such as C-H, N-H, and C-N stretching and bending frequencies. The sign and intensity of these VCD bands are directly related to its absolute configuration.

Illustrative VCD Data for (R)-1-(3-Bromo-5-methylphenyl)propan-1-amine

Below is a table of hypothetical, yet representative, VCD spectral data for the (R)-enantiomer of this compound, based on typical values for similar chiral amines.

Frequency (cm⁻¹)ΔA (x 10⁻⁵)Vibrational Assignment
3370+2.5N-H asymmetric stretch
3305-1.8N-H symmetric stretch
2975+5.2C-H stretch (ethyl)
2940-3.1C-H stretch (ethyl)
1605+1.5Aromatic C=C stretch
1450-4.0CH₂ scissoring
1380+3.3CH₃ symmetric bend
1150-2.8C-N stretch

Note: This data is illustrative and intended to represent typical VCD spectral features.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. sigmaaldrich.com This technique is particularly useful for molecules containing chromophores, which are parts of a molecule that absorb light. In this compound, the substituted phenyl ring acts as a chromophore. The ECD spectrum, like the VCD spectrum, is unique for each enantiomer and can be used for absolute configuration assignment by comparing experimental and computationally predicted spectra. nih.govnih.gov

A powerful empirical approach within ECD is the exciton (B1674681) chirality method, which is applicable when a molecule contains two or more interacting chromophores. nih.gov While not directly applicable to this compound in its native form, derivatization of the amine with a chromophoric reagent can induce a second chromophore, allowing for the use of this method.

Illustrative ECD Data for (S)-1-(3-Bromo-5-methylphenyl)propan-1-amine

The following table presents plausible ECD data for the (S)-enantiomer, highlighting the expected Cotton effects.

Wavelength (nm)Δε (M⁻¹cm⁻¹)Electronic Transition
275+2.1¹Lₐ (π → π)
268-1.5¹Lₐ (π → π)
220+8.9¹Bₐ (π → π)
205-12.3¹Bₑ (π → π)

Note: This data is illustrative. The signs and magnitudes of Cotton effects are dependent on the absolute configuration and the specific molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a powerful tool for structural elucidation, but in a standard achiral solvent, the NMR spectra of two enantiomers are identical. To distinguish between enantiomers and determine the absolute configuration, a chiral derivatizing agent (CDA) is often employed. nih.gov The chiral amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra. nih.gov

A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net Reaction of the amine with (R)-MTPA and (S)-MTPA in separate experiments produces two diastereomeric amides. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the vicinity of the newly formed chiral center in the two diastereomers, the absolute configuration of the original amine can be determined based on established conformational models. researchgate.net

For this compound, the protons of the ethyl group and the aromatic ring would experience different shielding or deshielding effects from the phenyl ring of the MTPA moiety in the two diastereomers.

Illustrative ¹H NMR Data for Diastereomeric Amides of this compound with (R)- and (S)-MTPA

This table shows hypothetical chemical shift data for the diastereomeric amides, which would be used to assign the absolute configuration of the amine. Let's assume the amine has the (R)-configuration.

Protonδ [(R)-amine-(S)-MTPA] (ppm)δ [(R)-amine-(R)-MTPA] (ppm)Δδ (δS - δR) (ppm)
H-2' (Aromatic)7.357.45-0.10
H-4' (Aromatic)7.207.18+0.02
H-6' (Aromatic)7.507.62-0.12
CH (benzylic)5.105.05+0.05
CH₂ (methylene)1.851.95-0.10
CH₃ (methyl)0.901.00-0.10

Note: This data is for illustrative purposes. The sign of Δδ for different protons allows for the assignment of the absolute configuration based on the accepted Mosher's method model.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H and ¹³C NMR) for Structural Confirmation

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the structure of 1-(3-Bromo-5-methylphenyl)propan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the analogous compound propylamine (B44156), the proton environments are distinct for the CH₃, the adjacent CH₂, the CH₂ next to the amine, and the NH₂ protons. docbrown.infochemicalbook.com In this compound, the aromatic region would show distinct signals for the protons on the substituted phenyl ring. The ethyl group protons would appear as a triplet (for the methyl group) and a quartet (for the methylene (B1212753) group), while the methine proton (CH-NH₂) would likely be a triplet. The amine (NH₂) protons often appear as a broad singlet. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for each carbon atom in the molecule. The carbon attached to the bromine atom would be significantly influenced, as would the carbons of the methyl and propanamine substituents. In similar structures like 1-bromopropane, the carbon directly bonded to the bromine atom shows a characteristic chemical shift. docbrown.info The chemical shifts for the propyl group in propylamine show three distinct signals, with the carbon attached to the nitrogen being the most downfield. docbrown.info The aromatic carbons would also display unique shifts based on their substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.

Interactive Table: Predicted NMR Data
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (C2-H)~7.3~125-130
Aromatic CH (C4-H)~7.1~128-132
Aromatic CH (C6-H)~7.2~124-129
Ar-C -Br-~122
Ar-C -CH₃-~138-140
Ar-C -CH(NH₂)-~145-148
-CH(NH₂)~4.0 (triplet)~55-60
-CH₂CH₃~1.7 (quintet)~28-32
-CH₂CH₃ ~0.9 (triplet)~10-12
Ar-CH₃~2.3 (singlet)~20-22
-NH₂~1.5 (broad singlet)-

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between the methine proton of the propanamine side chain and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons. It would also reveal couplings between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹JCH). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their specific aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. sdsu.edu This is invaluable for connecting different fragments of the molecule. For example, it would show correlations between the benzylic methine proton and the aromatic carbons, and between the aromatic protons and the benzylic carbon, confirming the attachment of the propanamine group to the phenyl ring. Correlations between the methyl protons and the aromatic ring carbons would confirm the position of the methyl group. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. This can help to confirm stereochemistry and conformation. For example, it could show through-space interactions between the benzylic proton and the ortho-aromatic protons.

Dynamic NMR Studies for Tautomeric Equilibria

While this compound does not exhibit classical tautomerism, dynamic NMR (DNMR) could be employed to study processes like hindered rotation around the C(aryl)-C(alkyl) bond or the rate of proton exchange of the amine group under varying conditions (e.g., temperature, pH). Such studies provide insights into the conformational dynamics and energetic barriers of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several key absorption bands:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups appears just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong absorption band in the range of 1650-1580 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for an aliphatic C-N bond is expected in the 1220-1020 cm⁻¹ range. docbrown.info

C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region, usually between 600-500 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Interactive Table: IR Data
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch3500-3300 (two bands)Medium
Aromatic C-HC-H Stretch>3000Variable
Aliphatic C-HC-H Stretch<3000Medium-Strong
Primary Amine (R-NH₂)N-H Bend1650-1580Medium-Strong
Aromatic RingC=C Stretch1600-1450Medium-Weak
Aliphatic AmineC-N Stretch1220-1020Medium
Aryl BromideC-Br Stretch600-500Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one.

For this compound, the chromophore is the substituted benzene (B151609) ring. The expected electronic transitions are π → π* transitions associated with the aromatic system. uzh.ch The presence of substituents like the bromine atom, methyl group, and the propanamine group will cause a bathochromic (red) shift of the characteristic benzene absorption bands (typically around 204 nm and 256 nm) to longer wavelengths. The amine group, with its non-bonding electrons, can also participate in n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* absorptions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would correspond to the mass of the intact molecule. For this compound (C₁₀H₁₄BrN), the molecular weight is approximately 227.03 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. A common and significant fragmentation pathway for α-substituted amines is the cleavage of the C-C bond beta to the nitrogen atom. researchgate.netmdpi.com This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium ion. Another characteristic fragmentation would be benzylic cleavage, breaking the bond between the methine carbon and the aromatic ring.

Key Predicted Mass Spectrometry Fragments

Interactive Table: MS Fragmentation Data
m/z ValueProposed Fragment IdentityFragmentation Pathway
227/229[C₁₀H₁₄BrN]⁺•Molecular Ion (M⁺•)
198/200[C₈H₉BrN]⁺Loss of ethyl radical (•C₂H₅) via alpha-cleavage
184/186[C₇H₆Br]⁺Benzylic cleavage with loss of •CH(NH₂)CH₂CH₃
170[C₇H₇]⁺Loss of Br from [C₇H₆Br]⁺

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of a compound. lsuhsc.edu This technique involves mounting a small, high-quality single crystal in a diffractometer. The crystal is then rotated while being bombarded with a focused beam of monochromatic X-rays. The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern of spots of varying intensities. lsuhsc.edu

The positions and intensities of these diffracted beams are meticulously recorded and used to calculate an electron density map of the molecule. From this map, a detailed model of the molecular structure can be built and refined. lsuhsc.edu

Research Findings:

As of the latest literature search, no studies detailing the single-crystal X-ray diffraction analysis of this compound have been published. Therefore, no experimental crystallographic data is available.

A hypothetical analysis would involve dissolving the compound in a suitable solvent and inducing crystallization through methods such as slow evaporation, vapor diffusion, or cooling. A suitable single crystal would then be selected and analyzed using a diffractometer. The resulting data would provide the precise solid-state structure of the molecule.

Interactive Data Table: Crystallographic Data for this compound

The following table outlines the typical parameters that would be determined from a single-crystal X-ray diffraction experiment. In the absence of experimental data for the title compound, the fields are marked as "Data not available."

ParameterValue
Empirical formulaData not available
Formula weightData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsData not available
VolumeData not available
Z (molecules per unit cell)Data not available
Density (calculated)Data not available
Absorption coefficientData not available
F(000)Data not available
Crystal sizeData not available
Theta range for data collectionData not available
Reflections collectedData not available
Independent reflectionsData not available
Goodness-of-fit on F^2Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available

Computational and Theoretical Studies of 1 3 Bromo 5 Methylphenyl Propan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with a good balance between accuracy and computational cost. For "1-(3-Bromo-5-methylphenyl)propan-1-amine," DFT calculations offer a comprehensive analysis of its geometry, electronic characteristics, and spectroscopic features.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound," this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govtandfonline.com

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds. The flexible propan-1-amine side chain of "this compound" allows for several possible conformers. By calculating the relative energies of these conformers, the most stable and populated conformations at a given temperature can be identified. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.391200
C-Br1.90--
C-C (side chain)1.53112180
C-N1.4711060

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential (MEP) Mapping)

The electronic structure of a molecule governs its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For "this compound," the MEP map would likely show negative potential around the nitrogen atom of the amine group and the bromine atom, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amine group. nih.govresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Frequency Calculations and Spectroscopic Correlations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and are typically performed at the optimized geometry. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

By comparing the calculated vibrational spectra with experimentally obtained spectra, the molecular structure can be confirmed, and the vibrational modes can be assigned to specific functional groups. For "this compound," characteristic vibrational frequencies would be expected for the N-H and C-H stretching, C-N stretching, and the aromatic ring vibrations. Theoretical calculations can aid in the interpretation of complex experimental spectra. researchgate.net

Prediction of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Conceptual DFT)

Local reactivity descriptors, like Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions for "this compound," it would be possible to predict which atoms are most susceptible to attack, providing detailed insight into its chemical behavior.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes and dynamics of "this compound" over time.

These simulations are particularly valuable for exploring the conformational landscape of flexible molecules. For the title compound, MD simulations could reveal the preferred conformations in different environments (e.g., in a solvent or at a biological interface) and the pathways for conformational transitions. This information is crucial for understanding how the molecule behaves in a dynamic setting and how its shape adapts to its surroundings.

Spectroscopic Parameter Prediction (e.g., GIAO-NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. For this compound, methods like the Gauge-Including Atomic Orbital (GIAO) can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. This ab initio method has become a standard for predicting the NMR spectra of organic molecules.

The process typically involves optimizing the molecular geometry of the compound using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p). Following geometry optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

While specific GIAO-NMR studies on this compound are not readily found in the literature, the utility of this method has been demonstrated for a wide range of organic compounds, including those with similar structural motifs. For instance, studies on substituted norbornanones have shown that GIAO calculations at the B3LYP/6–311þþG(d,p) level of theory can provide good agreement with experimental ¹H NMR chemical shifts. Such calculations for this compound would be invaluable for confirming structural assignments and understanding the electronic environment of the protons and carbon atoms.

Illustrative Data Table of Predicted vs. Experimental Chemical Shifts for a Related Compound

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-12.72.6
H-42.72.7
H-6n1.61.5
H-6x1.81.8
Note: Data presented is for 3-substituted norbornanones and serves as an example of the type of data generated in GIAO-NMR studies.

Study of Tautomeric Equilibria and Relative Stabilities

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key consideration for molecules with labile protons and multiple bonding arrangements. For this compound, the primary amine group could potentially participate in tautomeric equilibria, although for simple alkylamines, the imine tautomer is generally significantly less stable.

Computational studies are instrumental in quantifying the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomeric form using high-level quantum chemical methods, the equilibrium constant and, consequently, the population of each tautomer at a given temperature can be predicted. For example, a computational study on the synthesis of pyrrolidinedione derivatives investigated the tautomerization of a nitrosohydroxymethyl group, finding a significant energy barrier of 178.4 kJ mol⁻¹.

A similar computational approach for this compound would involve:

Identifying potential tautomeric forms.

Optimizing the geometry of each tautomer.

Calculating their electronic energies and thermodynamic properties.

Determining the relative stabilities and the energy barriers for their interconversion.

Such a study would provide a definitive picture of the tautomeric landscape of this compound.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding the crystal packing of this compound is crucial for comprehending its physical properties, such as melting point and solubility. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions.

A Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contacts can be identified. Red spots on a dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker contacts.

Further analysis of the Hirshfeld surface generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For instance, in a study of a bromophenyl-containing compound, Hirshfeld surface analysis revealed the contributions of various interactions to the crystal packing, including H⋯H (19.5%), N⋯H (17.3%), and Br⋯H (11.7%) contacts. Similar analyses on other compounds have highlighted the importance of C–H⋯π and π–π stacking interactions in determining the crystal structure.

For this compound, one would expect N–H⋯N hydrogen bonds involving the amine group, as well as C–H⋯π and Br⋯π interactions, to play a significant role in the crystal packing. Energy framework calculations can complement Hirshfeld surface analysis by visualizing the energetic architecture of the crystal, highlighting the strongest interaction pathways.

Illustrative Data Table of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Bromo-Compound

Interaction TypeContribution (%)
H⋯H19.5
N⋯H17.3
C⋯H15.5
Br⋯H11.7
O⋯H11.0
Note: This data is for 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one and serves as an example.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For reactions involving this compound, Density Functional Theory (DFT) calculations can map out the entire reaction pathway.

Studies on the reaction of elemental sulfur with nucleophiles have used DFT calculations to provide a comprehensive picture of the underlying mechanisms, which are often difficult to probe experimentally. These calculations can differentiate between proposed mechanisms, such as the Foss-Bartlett hypothesis for polysulfide decomposition. Similarly, the mechanism for the synthesis of pyrrolidinedione derivatives was elucidated computationally, revealing the energy barriers for each step of the reaction sequence. A computational investigation into the reactivity of this compound would provide a similar level of mechanistic detail, guiding synthetic efforts and the understanding of its chemical behavior.

Future Research Directions and Unexplored Avenues in 1 3 Bromo 5 Methylphenyl Propan 1 Amine Chemistry

The unique structural features of 1-(3-bromo-5-methylphenyl)propan-1-amine, including a chiral center, a reactive bromine atom on the aromatic ring, and an amine group, position it as a compound of significant interest for future chemical exploration. The following sections outline promising research directions that could unlock its full potential in various scientific domains.

Q & A

What are the optimal synthetic routes for 1-(3-Bromo-5-methylphenyl)propan-1-amine, and how can reaction conditions be systematically varied to improve yield?

Basic Research Question
Methodological Answer:
The synthesis of this compound can be optimized by evaluating multi-step reactions involving brominated aromatic precursors and amine-functionalized intermediates. Key variables include:

  • Catalysts : Nickel hydrides or lithium aluminum hydride (LiAlH₄) for selective reductions .
  • Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
  • Temperature : Stepwise heating (e.g., 90°C for cyclization) to minimize side reactions .

Experimental Design :
Use a factorial design approach to test combinations of variables (e.g., catalyst loading, solvent polarity, and reaction time). For example:

VariableLevel 1Level 2
CatalystNi catalystLiAlH₄
SolventDCMEthanol
Temperature70°C90°C

Monitor yields via HPLC and adjust parameters iteratively .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
    • ¹³C NMR : Confirm bromine substitution (C-Br coupling ~105–120 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (theoretical ~228.1 g/mol) via ESI-MS .
  • XRD : Resolve crystallographic ambiguities in solid-state samples .

Data Contradiction Resolution :
If NMR and MS data conflict (e.g., unexpected peaks), repeat experiments under inert conditions to rule out oxidation. Cross-validate with alternative techniques like IR spectroscopy (amine N-H stretch ~3300 cm⁻¹) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Management : Segregate halogenated waste and neutralize acidic byproducts (e.g., HBr) before disposal .
  • Emergency Protocols : Immediate rinsing with water for spills; consult safety data sheets (SDS) for antidotes .

How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites on the aromatic ring and amine group.
  • COMSOL Multiphysics : Model reaction kinetics under varying pH and solvent dielectric constants .
  • Validation : Compare predicted activation energies with empirical data from calorimetry (e.g., ΔH of bromine substitution) .

What experimental approaches are recommended for investigating the compound's potential as a ligand in coordination chemistry?

Advanced Research Question
Methodological Answer:

  • Titration Studies : Use UV-Vis spectroscopy to monitor metal-ligand binding (e.g., with Cu²⁺ or Pd²⁺).
  • Single-Crystal XRD : Resolve coordination geometries (e.g., octahedral vs. square planar) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes .

How should researchers address contradictions between theoretical predictions and empirical observations in the compound's reaction kinetics?

Advanced Research Question
Methodological Answer:

  • Systematic Variation : Test theoretical assumptions (e.g., rate-limiting steps) by altering substrate concentrations or adding inhibitors .
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect transient intermediates .
  • Error Analysis : Quantify uncertainties in computational models (e.g., solvent effects in DFT) and recalibrate using experimental rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.